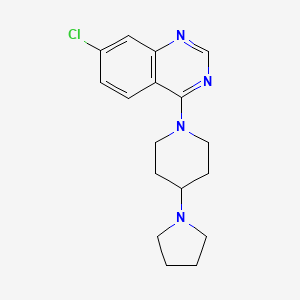
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinazoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and anti-oxidant activity, as well as the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its potent anti-cancer activity, as well as its ability to exhibit a range of other biochemical and physiological effects. However, limitations include the complex synthesis method required to produce the compound, as well as the potential for off-target effects.
Orientations Futures
There are several future directions for the investigation of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One area of interest is the development of more efficient synthesis methods for the compound, which would enable larger-scale production for use in preclinical and clinical studies. Additionally, further investigation is needed to fully understand the compound's mechanism of action and potential therapeutic applications in other areas beyond cancer treatment, such as neurological disorders.
Méthodes De Synthèse
The synthesis of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 4-(4-pyrrolidin-1-ylpiperidin-1-yl)aniline with 7-chloro-1,2,3,4-tetrahydroquinazoline in the presence of a palladium catalyst.
Applications De Recherche Scientifique
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been investigated for its potential use in various scientific research applications. One such area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits potent anti-cancer activity, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
7-chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-3-4-15-16(11-13)19-12-20-17(15)22-9-5-14(6-10-22)21-7-1-2-8-21/h3-4,11-12,14H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSYLUGIXLVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)